molecular formula C9H12N2O2 B13876186 (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone

(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone

Cat. No.: B13876186
M. Wt: 180.20 g/mol
InChI Key: APTKPRDDEUNPIH-UHFFFAOYSA-N
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Description

(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone is a chemical compound with the molecular formula C9H12N2O2. It is characterized by the presence of both azetidine and pyrrole rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone typically involves the reaction of 3-hydroxyazetidine with 4-methyl-1H-pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone: Unique due to the presence of both azetidine and pyrrole rings.

    (3-hydroxyazetidin-1-yl)-(4-ethyl-1H-pyrrol-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group.

    (3-hydroxyazetidin-1-yl)-(4-phenyl-1H-pyrrol-2-yl)methanone: Contains a phenyl group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C9H12N2O2/c1-6-2-8(10-3-6)9(13)11-4-7(12)5-11/h2-3,7,10,12H,4-5H2,1H3

InChI Key

APTKPRDDEUNPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C(=O)N2CC(C2)O

Origin of Product

United States

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